molecular formula C25H25N3O4 B12024412 N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide CAS No. 764653-01-2

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide

Cat. No.: B12024412
CAS No.: 764653-01-2
M. Wt: 431.5 g/mol
InChI Key: PZLYBKJCBKKCBR-JVWAILMASA-N
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Description

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound with a unique structure that includes benzyloxy, benzylidene, hydrazino, oxoethyl, and ethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with methyl 4-hydroxybenzoate in the presence of potassium carbonate as a catalyst in N,N-dimethylformamide . This reaction produces methyl 4-(benzyloxy)benzoate, which can then be further reacted with hydrazine hydrate and an appropriate aldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, hydrazine hydrate, and various aldehydes. Reaction conditions typically involve solvents like N,N-dimethylformamide and catalysts such as potassium carbonate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic hydrogens can produce benzylic alcohols or ketones, while reduction of nitro groups can yield amines .

Scientific Research Applications

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

764653-01-2

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

4-ethoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C25H25N3O4/c1-2-31-22-14-10-21(11-15-22)25(30)26-17-24(29)28-27-16-19-8-12-23(13-9-19)32-18-20-6-4-3-5-7-20/h3-16H,2,17-18H2,1H3,(H,26,30)(H,28,29)/b27-16+

InChI Key

PZLYBKJCBKKCBR-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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